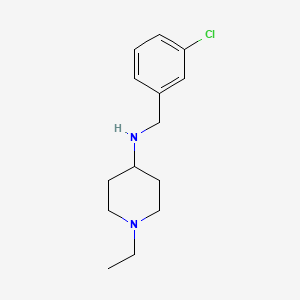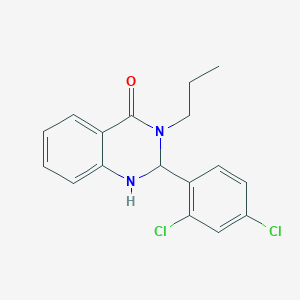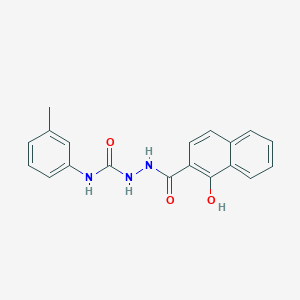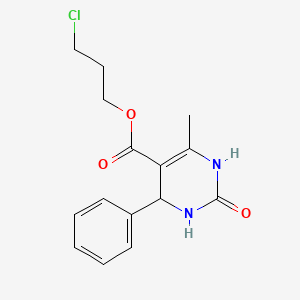![molecular formula C19H21ClN2O4 B5198654 N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5198654.png)
N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide, commonly known as CMEP, is a chemical compound with potential applications in scientific research. CMEP belongs to the class of NMDA receptor antagonists, which are known for their ability to block the action of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain.
Mecanismo De Acción
CMEP acts as a competitive antagonist of the N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide receptor, binding to the receptor site and preventing the binding of glutamate, the natural ligand of the receptor. This blocks the action of the receptor and reduces the influx of calcium ions into the cell, which is a critical step in the process of synaptic plasticity, the ability of the brain to change and adapt in response to experience.
Biochemical and Physiological Effects:
CMEP has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, CMEP has been shown to reduce the excitotoxicity of glutamate, which is a major cause of neuronal damage in a number of neurological disorders. In vivo, CMEP has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMEP is its high selectivity for the N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide receptor, which allows researchers to study the function of this receptor without affecting other glutamate receptors. Another advantage is its potency, which allows researchers to use lower concentrations of the compound in their experiments. However, one of the limitations of CMEP is its relatively short half-life, which requires frequent administration of the compound in animal experiments.
Direcciones Futuras
There are several potential future directions for research on CMEP. One area of interest is the role of N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide receptors in learning and memory, and how CMEP may be used to study these processes. Another area of interest is the potential therapeutic applications of CMEP in neurological disorders such as stroke, traumatic brain injury, and epilepsy. Finally, there is interest in developing new N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide receptor antagonists based on the structure of CMEP, with improved pharmacokinetic properties and selectivity for the receptor.
Métodos De Síntesis
The synthesis of CMEP involves the reaction of 3-chloro-4-methylphenyl isocyanate with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a catalyst such as triethylamine. The resulting product is then purified by column chromatography to obtain pure CMEP. The yield of the synthesis method is typically around 50%, and the purity of the final product is usually greater than 95%.
Aplicaciones Científicas De Investigación
CMEP has been used extensively in scientific research to study the role of N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide receptors in various physiological and pathological processes. CMEP has been shown to be a potent and selective antagonist of the N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide receptor, with little or no effect on other glutamate receptors. This makes CMEP an ideal tool for studying the function of N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide receptors in the brain.
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-12-4-6-14(11-15(12)20)22-19(24)18(23)21-9-8-13-5-7-16(25-2)17(10-13)26-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICSMDPMDBUIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-cyclohexylethyl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5198580.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5198600.png)
![3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5198608.png)

![ethyl 4-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5198626.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)cyclopentanamine](/img/structure/B5198629.png)




![5'-acetyl-2'-amino-6'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile](/img/structure/B5198663.png)